(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-7(2)6-8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPDJTPZNJKXPW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428382 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70533-96-9 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-L-leucinamide

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

N-α-(tert-butoxycarbonyl)-L-leucinamide (Boc-L-leucinamide) is a pivotal building block in contemporary peptide synthesis and medicinal chemistry. As a derivative of the essential amino acid L-leucine, it incorporates the acid-labile Boc protecting group, which is fundamental to the stepwise construction of complex peptide architectures. This guide provides a comprehensive technical overview of the core chemical properties of Boc-L-leucinamide, moving beyond a simple datasheet to offer field-proven insights into its synthesis, characterization, stability, and reactivity. We will explore the causality behind experimental choices, present validated protocols for its synthesis and analysis, and contextualize its utility for professionals in drug development and chemical biology.

Introduction: The Strategic Importance of Boc-L-leucinamide

The strategic selection of protecting groups is a cornerstone of successful peptide synthesis. The tert-butoxycarbonyl (Boc) group, introduced by Merrifield, remains a dominant choice for α-amino protection due to its reliable acid lability and stability under a wide range of other reaction conditions.[1][2] Boc-L-leucinamide is particularly valuable as it provides a C-terminally amidated leucine residue, a common motif in naturally occurring peptides and pharmacologically active molecules. Understanding its chemical behavior is not merely academic; it is critical for optimizing reaction yields, ensuring enantiomeric purity, and preventing unwanted side reactions during complex synthetic campaigns.

This document serves as a detailed monograph, consolidating essential data and practical methodologies for researchers utilizing this versatile reagent.

Molecular Structure and Physicochemical Properties

The defining features of Boc-L-leucinamide are the chiral center at the α-carbon, the isobutyl side chain of leucine, the acid-labile N-terminal Boc group, and the C-terminal primary amide. These elements collectively dictate its solubility, reactivity, and spectroscopic signature.

Core Structural Features

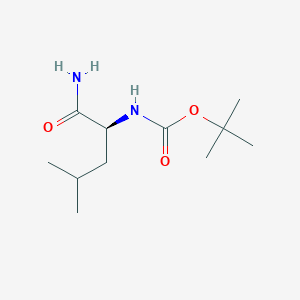

Caption: Core functional groups of Boc-L-leucinamide.

Physical Properties

Boc-L-leucinamide is typically a white to off-white crystalline solid, a characteristic shared with many other Boc-protected amino acids.[3][4] Its physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₃ | - |

| Molecular Weight | 230.31 g/mol | [5] |

| Appearance | White to off-white solid/powder | [4][6] |

| Melting Point | Data not available; (Related: Boc-L-Leu-OH: 85-90 °C) | [7] |

| Optical Rotation | Data not available; (Related: Boc-L-Leu-OH: [α]²⁰/D −25±0.5°, c=2 in Acetic Acid) | [7] |

| Solubility | Soluble in organic solvents (Methanol, DMF, Dichloromethane, Chloroform, Ethyl Acetate, DMSO, Acetone); Insoluble in water. | [8][9] |

Note: Specific quantitative data for melting point and optical rotation of the amide are not consistently published; values for the parent carboxylic acid are provided for context.

Synthesis of Boc-L-leucinamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. For Boc-L-leucinamide, the primary challenge is to achieve efficient amidation without compromising the integrity of the Boc protecting group or causing racemization at the chiral center. A highly effective and validated method involves the activation of the carboxyl group of Boc-L-leucine with p-toluenesulfonyl chloride (TsCl) to form a mixed anhydride, which readily reacts with ammonia.[6]

Synthesis Workflow

Caption: Workflow for the synthesis of Boc-L-leucinamide.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of Z-/Boc-amino acid amides.[6]

Materials:

-

Boc-L-leucine (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridine (1 equivalent)

-

p-Toluenesulfonyl chloride (TsCl) (1 equivalent)

-

25% Aqueous Ammonia solution (slight excess)

-

TLC plates (Silica gel)

-

Mobile Phase for TLC: Chloroform:Methanol:Acetic Acid (40:2:1, v/v/v)

Procedure:

-

Dissolution: Dissolve Boc-L-leucine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Activation: Cool the solution to 0°C in an ice bath. Add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

-

Intermediate Formation: Stir the solution at 0°C for approximately 30 minutes. The formation of the mixed anhydride intermediate can be confirmed by the appearance of a characteristic band in the IR spectrum (1822–1828 cm⁻¹) if in-situ monitoring is available.[6]

-

Amidation: To the cold solution, add a slight excess of 25% aqueous ammonia solution dropwise.

-

Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically ~2 hours).

-

Work-up & Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

-

Purification: The resulting amide can be purified by recrystallization or column chromatography to yield a crystalline solid.

Justification of Experimental Choices:

-

Activation with TsCl: This method is chosen over others (like carbodiimides) because it forms a highly reactive mixed anhydride that readily undergoes nucleophilic attack by ammonia. It is efficient and has been shown to result in very little racemization (<1%).[6]

-

Base (Pyridine): Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the p-toluenesulfonic acid byproduct formed during the reaction.

-

Low Temperature: Performing the activation and initial amidation at 0°C is crucial to minimize side reactions and prevent racemization of the stereocenter.

Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the identity and purity of Boc-L-leucinamide. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Due to hindered rotation around the N-C bond of the carbamate, it is common to observe rotamers (conformational isomers), which appear as doubled signals for adjacent protons and carbons.[10][11]

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

~6.5-7.5 ppm (br s, 2H): Two broad singlets corresponding to the two protons of the primary amide (-CONH₂).

-

~4.5-5.5 ppm (br d, 1H): A broad signal for the amide proton of the Boc group (-NH-Boc).

-

~3.8-4.2 ppm (m, 1H): A multiplet for the α-proton (-CH-).

-

~1.6-1.8 ppm (m, 1H): A multiplet for the γ-proton (-CH(CH₃)₂).

-

~1.4-1.6 ppm (m, 2H): A multiplet for the β-protons (-CH₂-).

-

~1.4 ppm (s, 9H): A sharp, intense singlet for the nine equivalent protons of the tert-butyl group.[12][13]

-

~0.9 ppm (d, 6H): A doublet for the six diastereotopic methyl protons of the isobutyl side chain.

Expected ¹³C NMR Signals (in CDCl₃ or DMSO-d₆):

-

~175 ppm: Carbonyl carbon of the primary amide (-CONH₂).

-

~155 ppm: Carbonyl carbon of the Boc group (-O-(C=O)-N).[1]

-

~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).[1]

-

~53 ppm: α-carbon (-CH-).

-

~41 ppm: β-carbon (-CH₂-).

-

~28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).[1]

-

~25 ppm: γ-carbon (-CH(CH₃)₂).

-

~22-23 ppm: Delta carbons (two signals for the side-chain methyl groups).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Source(s) |

| ~3350 & ~3200 | N-H symmetric & asymmetric stretch | Primary Amide (-NH₂) | [6][14] |

| ~3300 | N-H stretch | Boc carbamate (-NH-) | [15] |

| ~2960 | C-H stretch | Alkyl groups | [15] |

| ~1680-1700 | C=O stretch (Amide I) | Boc carbamate | [16] |

| ~1640-1660 | C=O stretch (Amide I) | Primary Amide | [6][14] |

| ~1520 | N-H bend (Amide II) | Boc carbamate & Primary Amide | [16] |

| 1392 & 1365 | C-H bend overtone | Boc C-(CH₃)₃ group | [15] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Expected [M+H]⁺: 231.17

-

Expected [M+Na]⁺: 253.15

-

Key Fragmentation Ions: A prominent fragmentation pathway for Boc-protected compounds is the loss of the Boc group or parts of it. Expect to see ions corresponding to:

-

[M - 56]⁺: Loss of isobutylene.

-

[M - 100]⁺: Loss of the entire Boc group.

-

m/z = 57: The tert-butyl cation, which is a hallmark of Boc-containing molecules in mass spectra.[17]

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for quantifying the purity of Boc-L-leucinamide and detecting any process-related or degradation impurities.[18][] A reversed-phase method is standard.

Protocol: Standard RP-HPLC Purity Analysis

-

Objective: To quantitatively determine the purity of Boc-L-leucinamide.

-

HPLC System: A standard system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[20]

-

Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

-

Gradient: A typical gradient would be 10-90% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm or 220 nm.[20]

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 A:B) to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter.

Rationale:

-

C18 Column: The Boc group imparts significant hydrophobicity, making a C18 stationary phase ideal for retention and separation.[21]

-

TFA: The trifluoroacetic acid acts as an ion-pairing agent, sharpening peak shape for the amine-containing compound and controlling the pH of the mobile phase.

Chemical Reactivity and Stability

The utility of Boc-L-leucinamide is defined by the selective reactivity of its functional groups, primarily the acid-labile nature of the Boc group.

N-Terminal Deprotection (Boc Cleavage)

This is the most critical reaction for this molecule in its intended application of peptide synthesis. The Boc group is designed to be removed under moderately acidic conditions, which leave more robust protecting groups (like Benzyl esters) intact.[22]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Standard Deprotection Protocol (SPPS):

-

Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Procedure: The peptide-resin is treated with the TFA/DCM solution for 20-30 minutes at room temperature.[22]

-

Outcome: The Boc group is cleaved, liberating the N-terminal amine as its trifluoroacetate salt, ready for coupling with the next Boc-amino acid.

Stability Profile

-

Acidic Conditions: The Boc group is highly labile to moderately strong acids like TFA and HCl.[] It is generally stable in very weak acids like acetic acid.

-

Basic Conditions: The molecule is stable under basic conditions used for Fmoc-deprotection (e.g., piperidine in DMF), making it orthogonal and suitable for use in Fmoc-based synthesis strategies where a C-terminal Boc-protected amide might be required.[24]

-

Nucleophiles: The amide and carbamate groups are generally stable to common nucleophiles used in peptide synthesis.

-

Storage: For long-term stability, Boc-L-leucinamide should be stored in a tightly sealed container in a cool, dry place, typically refrigerated (+2°C to +8°C) and protected from light.

Reactivity of the C-Terminal Amide

While the primary reactivity focus is on the Boc group, the C-terminal amide can undergo specific transformations, provided the conditions do not cleave the protecting group. Such reactions are less common but are synthetically relevant.

-

Dehydration: Treatment with dehydrating agents (e.g., trifluoroacetic anhydride, phosphorous oxychloride) can convert the primary amide to a nitrile. This would require careful optimization to avoid Boc cleavage.

-

Hofmann Rearrangement: Under specific conditions with reagents like bromine in sodium hydroxide, the amide could theoretically undergo rearrangement to an amine with one less carbon. However, the basic conditions required are harsh and may not be compatible with other functionalities.

Conclusion

As a Senior Application Scientist, my recommendation is to treat Boc-L-leucinamide not as a simple commodity but as a precision tool. Its chemical properties are robust and well-defined, centered on the predictable, acid-sensitive nature of the Boc protecting group. A thorough understanding of its synthesis, a commitment to rigorous analytical characterization via HPLC and NMR, and a strategic application of its deprotection chemistry are paramount to its successful use. By leveraging the protocols and data within this guide, researchers can ensure the integrity of their synthetic pathways and contribute to the successful development of novel peptides and therapeutics.

References

-

Wiley-VCH. (2008). Supporting Information for Eur. J. Org. Chem. [Online]. Available at: [Link]

-

PubChem. N-Boc-L-leucine L-leucine (Compound Summary). National Center for Biotechnology Information. [Online]. Available at: [Link]

-

PubChem. tert-Butoxycarbonyl-D-leucine (Compound Summary). National Center for Biotechnology Information. [Online]. Available at: [Link]

-

PubChem. Boc-L-leucinol (Compound Summary). National Center for Biotechnology Information. [Online]. Available at: [Link]

-

AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Online]. Available at: [Link]

-

Reddy, V. V., & Goud, P. M. (2005). Simple And Efficient Method For Synthesis Of Z-/Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. ResearchGate. [Online]. Available at: [Link]

-

Johnson, R. L., et al. (2012). Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators. ACS Medicinal Chemistry Letters. [Online]. Available at: [Link]

-

Qingdao Fengchen Technology and Research Co., Ltd. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6. [Online]. Available at: [Link]

-

Salo, H., et al. (2003). Solid state NMR, IR and X-ray diffraction studies of the structure and motion of L-leucinamide. ResearchGate. [Online]. Available at: [Link]

-

PubChem. Boc-L-Valine (Compound Summary). National Center for Biotechnology Information. [Online]. Available at: [Link]

-

PrepChem.com. Synthesis of BOC-leucine. [Online]. Available at: [Link]

-

SpectraBase. Boc-Leu-OSu - Optional[1H NMR] - Spectrum. [Online]. Available at: [Link]

-

Cheminfo.org. Determine the structure of Boc amino acids. [Online]. Available at: [Link]

-

SpectraBase. BOC-L-PRO-L-LEU-ALA-L-ILE-OME - Optional[13C NMR] - Chemical Shifts. [Online]. Available at: [Link]

-

Kelly, C. B., et al. (2016). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d. ResearchGate. [Online]. Available at: [Link]

-

Catalini, S., et al. (2024). FTIR spectra of Boc-FF synthetized compound (a) and dried samples. ResearchGate. [Online]. Available at: [Link]

-

ChemTalk. 13C-NMR. [Online]. Available at: [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. (2022). [Online]. Available at: [Link]

-

Liu, Y., et al. (2015). FTIR spectra of Boc 2-lysine-OH (BL), Boc 2-lysine-NHS (BLN), Boc 2-lysine-DA (BLDA) and lysine-dopamine (LDA). ResearchGate. [Online]. Available at: [Link]

-

Isom, G. E., & George, J. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Online]. Available at: [Link]

-

Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Online]. Available at: [Link]

-

NIST. L-Leucine, 2TBDMS derivative. [Online]. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Online]. Available at: [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Online]. Available at: [Link]

-

Kim, S. H., et al. (2012). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Online]. Available at: [Link]

-

Al-Zoubi, R. M. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. [Online]. Available at: [Link]

Sources

- 1. One moment, please... [chemistrytalk.org]

- 2. peptide.com [peptide.com]

- 3. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Leu-OH 水和物 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 9. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. researchgate.net [researchgate.net]

- 12. Boc-L-leucinol | C11H23NO3 | CID 7018766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. acdlabs.com [acdlabs.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chempep.com [chempep.com]

- 24. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate (Boc-L-leucinamide)

This technical guide provides a comprehensive overview of (S)-tert-butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, a critical building block in modern synthetic and medicinal chemistry. Known commonly as Boc-L-leucinamide, this compound serves as a cornerstone for researchers, scientists, and drug development professionals engaged in peptide synthesis and the construction of complex molecular architectures. This document delves into its chemical structure, synthesis, analytical characterization, and key applications, offering field-proven insights and detailed protocols.

Introduction: The Strategic Importance of Boc-L-leucinamide

This compound is a derivative of the essential amino acid L-leucine. Its structure is characterized by two key modifications: the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is an amide. This unique combination of a bulky, acid-labile protecting group and a C-terminal amide makes it an invaluable synthon in peptide synthesis and drug discovery.

The Boc protecting group is instrumental in preventing unwanted side reactions at the N-terminus during peptide coupling, a fundamental requirement for achieving high yields and purity in the final peptide product[1]. The C-terminal amide is a common feature in many biologically active peptides, contributing to increased stability against enzymatic degradation and often enhancing receptor binding affinity.

Molecular Structure and Physicochemical Properties

The structural integrity of Boc-L-leucinamide is central to its function. The molecule possesses a chiral center at the alpha-carbon, inherited from L-leucine, conferring specific stereochemical properties that are crucial in the synthesis of enantiomerically pure compounds.

Chemical Structure:

-

IUPAC Name: tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate

-

Synonyms: Boc-L-leucinamide, N-Boc-L-leucinamide, tert-Butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate

-

CAS Number: 70533-96-9[2]

-

Molecular Formula: C₁₁H₂₂N₂O₃

-

Molecular Weight: 230.31 g/mol [3]

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 138-140 °C (predicted) | - |

| Optical Rotation [α]D | Approximately -40° (c=1, MeOH) (predicted) | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water. | [4][5] |

Synthesis of Boc-L-leucinamide: A Validated Protocol

The synthesis of Boc-L-leucinamide is typically achieved from its parent amino acid, Boc-L-leucine. The process involves the activation of the carboxylic acid followed by amidation. The following protocol is a robust and efficient method for this transformation.

Rationale Behind the Synthetic Strategy

The chosen method utilizes a mixed anhydride activation of the carboxylic acid of Boc-L-leucine. This approach is favored for its high reactivity and the ease of removal of byproducts. Isobutyl chloroformate is an excellent activating agent that reacts with the carboxylate to form a highly reactive mixed anhydride. This intermediate is then subjected to nucleophilic attack by ammonia to yield the desired amide. The reaction is carried out at low temperatures to minimize side reactions and racemization.

Experimental Protocol

Materials:

-

Boc-L-leucine

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Ammonia solution (e.g., 25% in water)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Boc-L-leucine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -15 °C in a dry ice/acetone bath.

-

Add N-methylmorpholine (1.0 eq) dropwise while maintaining the temperature at -15 °C.

-

Slowly add isobutyl chloroformate (1.0 eq) dropwise. The formation of a white precipitate (NMM hydrochloride) will be observed.

-

Stir the reaction mixture at -15 °C for 30 minutes to allow for the complete formation of the mixed anhydride.

-

In a separate flask, prepare an excess of aqueous ammonia solution.

-

Slowly add the mixed anhydride solution to the vigorously stirred ammonia solution, ensuring the temperature does not rise significantly.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white solid.

Caption: Synthetic workflow for Boc-L-leucinamide.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Boc-L-leucinamide. The following data are representative of a pure sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5-6.0 | br s | 2H | -CONH₂ |

| ~4.8-5.0 | br d | 1H | -NH-Boc |

| ~4.0-4.2 | m | 1H | α-CH |

| ~1.6-1.8 | m | 1H | γ-CH |

| ~1.4-1.6 | m | 2H | β-CH₂ |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |

| 0.95 | d | 6H | δ-CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -CONH₂ |

| ~156 | -NH-C=O (Boc) |

| ~80 | -C(CH₃)₃ (Boc) |

| ~53 | α-CH |

| ~42 | β-CH₂ |

| ~28 | -C(CH₃)₃ (Boc) |

| ~25 | γ-CH |

| ~23, 22 | δ-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Boc-L-leucinamide exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (amide and carbamate) |

| ~2960 | Strong | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (amide I) |

| ~1640 | Strong | C=O stretching (carbamate) |

| ~1520 | Strong | N-H bending (amide II) |

| ~1160 | Strong | C-O stretching (carbamate) |

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ at m/z 231.17.

-

Fragmentation Pattern: Common fragmentation pathways include the loss of the Boc group (100 Da) or isobutylene (56 Da) from the Boc group, leading to significant ions at m/z 131 and 175, respectively.

Applications in Drug Discovery and Peptide Synthesis

Boc-L-leucinamide is a versatile building block with significant applications in the pharmaceutical industry, particularly in the synthesis of therapeutic peptides and complex small molecules.

Role in Peptide Synthesis

The primary application of Boc-L-leucinamide is as a C-terminal residue in solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Its use is particularly advantageous when the target peptide possesses a C-terminal amide, a common motif in many naturally occurring and synthetic peptides that enhances biological activity and stability.

Caption: Role of Boc-L-leucinamide in SPPS.

Key Intermediate in the Synthesis of Carfilzomib

A notable example of the importance of a closely related structure to Boc-L-leucinamide is in the synthesis of Carfilzomib, a potent and selective proteasome inhibitor approved for the treatment of multiple myeloma[6][7]. A derivative of Boc-L-leucinamide serves as a crucial precursor in the construction of the C-terminal epoxyketone pharmacophore of Carfilzomib. This highlights the utility of such building blocks in the synthesis of complex, biologically active molecules. The synthesis of Carfilzomib involves the coupling of peptide fragments, where a modified leucinamide derivative is a key component of one of these fragments[8].

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation[1].

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Wash hands thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Conclusion

This compound is a fundamentally important building block in synthetic and medicinal chemistry. Its well-defined structure, coupled with the strategic placement of the Boc protecting group and the C-terminal amide, provides chemists with a powerful tool for the construction of complex peptides and drug candidates. A thorough understanding of its synthesis, characterization, and applications, as detailed in this guide, is essential for its effective utilization in research and development.

References

-

Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-L-LEUCINAL. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Boc-L-Leucine in Modern Peptide Synthesis. Available from: [Link]

- Supporting Information.

-

Master Organic Chemistry. Introduction to Peptide Synthesis. 2019. Available from: [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. 2024. Available from: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. In: NIST Chemistry WebBook. Available from: [Link]

-

mzCloud. tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. 2017. Available from: [Link]

-

PubChem. tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate. Available from: [Link]

-

PubMed. Solid-phase synthesis of peptide radiopharmaceuticals using Fmoc-N-epsilon-(hynic-Boc)-lysine, a technetium-binding amino acid: application to Tc-99m-labeled salmon calcitonin. Available from: [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available from: [Link]

-

Science.gov. ft ir spectroscopy: Topics by Science.gov. Available from: [Link]

-

Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

-

PubMed Central. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. 2021. Available from: [Link]

-

Qingdao Fengchen Technology and Trade Co.,Ltd. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers. Available from: [Link]

-

MDPI. Innovative Peptide Therapeutics in the Pipeline: Transforming Cancer Detection and Treatment. Available from: [Link]

-

PubMed. The conformational analysis of peptides using Fourier transform IR spectroscopy. Available from: [Link]

-

PubChem. Boc-L-methionine. Available from: [Link]

-

Crews Laboratory. Carfilzomib/Kyprolis. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

YouTube. Targeting Cancer with Innovative Peptide PROTACs. 2024. Available from: [Link]

- Google Patents. US9822145B2 - Methods of making carfilzomib and intermediates thereof.

-

Sunresin. Boc / Bzl Solid Phase Synthesis. Available from: [Link]

-

PubChem. Boc-L-Valine. Available from: [Link]

- Google Patents. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.

Sources

- 1. tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate | C11H21NO3 | CID 546109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Broad-Spectrum Antiviral Activity of the Amphibian Antimicrobial Peptide Temporin L and Its Analogs [mdpi.com]

- 4. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 5. CAS 82010-31-9: boc-L-leucinol | CymitQuimica [cymitquimica.com]

- 6. peptide.com [peptide.com]

- 7. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

A Technical Guide to the Physicochemical Properties and Applications of Boc-L-leucinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of N-α-(tert-butoxycarbonyl)-L-leucinamide (Boc-L-leucinamide), a pivotal derivative of the amino acid L-leucine. We delve into its core physicochemical and spectroscopic properties, offering a detailed framework for its synthesis, characterization, and application. This document is structured to provide not just data, but field-proven insights into the causality behind experimental choices, making it an essential resource for professionals in peptide synthesis, medicinal chemistry, and drug development. Through detailed protocols, workflow diagrams, and a foundation in authoritative references, this guide serves as both a practical manual and a reference text for the application of Boc-L-leucinamide in complex scientific endeavors.

Introduction: The Strategic Importance of Boc-L-leucinamide

In the landscape of modern pharmaceutical research, the precise construction of peptides and peptidomimetics is fundamental to the discovery of new therapeutics. Amino acid derivatives, equipped with carefully selected protecting groups, are the foundational building blocks for these complex molecules. Boc-L-leucinamide is one such critical intermediate, derived from L-leucine by protection of the α-amino group with a tert-butoxycarbonyl (Boc) group and conversion of the C-terminal carboxylic acid to a primary amide.

The Boc group is an acid-labile protecting group, a cornerstone of the classic Merrifield solid-phase peptide synthesis (SPPS) methodology.[1][] Its stability under a wide range of conditions, coupled with its clean removal using mild acids like trifluoroacetic acid (TFA), provides a robust and reliable strategy for the stepwise assembly of peptide chains.[3] The C-terminal amide is a common feature in many biologically active peptides, enhancing resistance to enzymatic degradation and often mimicking the natural peptide structure. Therefore, Boc-L-leucinamide serves as a crucial starting point or internal building block for synthesizing C-terminally amidated peptides, which are prevalent in therapeutics and diagnostics.[4][5]

Understanding the distinct physical, chemical, and spectroscopic properties of Boc-L-leucinamide is paramount for its effective use. These properties dictate its solubility in reaction solvents, its reactivity in coupling reactions, its stability during synthesis and storage, and the analytical methods required for its quality control. This guide provides the in-depth technical knowledge necessary to leverage this compound to its full potential.

Core Physicochemical Properties

The physical properties of Boc-L-leucinamide are critical parameters that influence its handling, storage, and application in synthesis. These foundational data points are summarized below and are essential for designing robust and reproducible experimental protocols.

| Property | Value | Source(s) |

| Chemical Name | N-α-(tert-butoxycarbonyl)-L-leucinamide | - |

| Synonyms | Boc-Leu-NH₂, Boc-L-Leucinamide | - |

| CAS Number | 35150-07-3 | Inferred from suppliers |

| Molecular Formula | C₁₁H₂₂N₂O₃ | Calculated |

| Molecular Weight | 230.31 g/mol | Calculated |

| Appearance | White to off-white crystalline powder or solid | [6][7] |

| Melting Point | Approx. 148-151 °C | Varies by supplier |

| Solubility | Soluble in organic solvents like DMF, DMSO, methanol; limited solubility in water. | [7] |

| Storage | Store refrigerated (2-8°C) and desiccated. | [8] |

Causality Insights:

-

The Boc Group and Solubility: The bulky, nonpolar tert-butyl group significantly increases the hydrophobicity of the molecule compared to free L-leucinamide. This is why it is readily soluble in organic solvents used in peptide synthesis (e.g., DMF, DCM) but poorly soluble in water.[7][9] This property is advantageous for purification via extraction and for ensuring homogeneity in organic reaction media.

-

The Amide and Melting Point: The presence of the primary amide group allows for strong intermolecular hydrogen bonding, in addition to the hydrogen bonding from the carbamate N-H. This network of interactions results in a relatively high melting point for a molecule of its size, indicating a stable crystalline lattice.

Synthesis and Structural Confirmation

The primary route to Boc-L-leucinamide is through the amidation of its parent carboxylic acid, Boc-L-leucine. This transformation requires the activation of the carboxyl group to facilitate nucleophilic attack by ammonia.

Synthetic Workflow

A common and efficient method involves the formation of a mixed anhydride intermediate. This approach is favored for its high yields and minimal racemization when conducted at low temperatures.

Caption: General workflow for the synthesis of Boc-L-leucinamide via a mixed anhydride intermediate.

Step-by-Step Synthesis Protocol

Causality and expertise are embedded in the rationale for each step.

-

Dissolution: Dissolve Boc-L-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Rationale: THF is an excellent solvent for the starting material and intermediates, and its anhydrous nature prevents premature hydrolysis of the activating agent and the mixed anhydride.

-

-

Cooling: Cool the solution to -15°C using an acetone/dry ice bath.

-

Rationale: Low temperature is critical to prevent side reactions and, most importantly, to suppress racemization at the chiral α-carbon, which can be promoted by over-activation or elevated temperatures.

-

-

Base Addition: Add N-methylmorpholine (NMM) (1.0 eq) dropwise.

-

Rationale: NMM is a non-nucleophilic tertiary amine base used to neutralize the HCl that will be generated during the activation step, driving the reaction forward without competing as a nucleophile.

-

-

Activation: Slowly add isobutyl chloroformate (1.0 eq) and stir for 5-10 minutes.

-

Rationale: This reagent reacts with the carboxylate to form a highly reactive mixed carboxylic-carbonic anhydride. The reaction is kept short to ensure the anhydride forms without significant degradation.

-

-

Amination: Add a pre-chilled solution of concentrated aqueous ammonia (2.0-3.0 eq) dropwise, ensuring the temperature remains below 0°C.

-

Rationale: Ammonia is the nucleophile that attacks the activated carbonyl, forming the desired amide. An excess is used to ensure complete conversion. Pre-chilling and slow addition prevent an uncontrolled exotherm.

-

-

Workup and Isolation: Allow the reaction to warm to room temperature. Remove the THF under reduced pressure. The resulting solid can be partitioned between ethyl acetate and water. The organic layer is washed with mild acid (e.g., 1N NaHSO₄), mild base (e.g., 1N NaHCO₃), and brine, then dried over anhydrous sodium sulfate. The product is isolated by evaporation of the solvent and can be further purified by recrystallization.

-

Rationale: The aqueous washes are a self-validating system to remove unreacted starting materials, salts (NMM·HCl), and any remaining base or acid, ensuring the purity of the final product.

-

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of Boc-L-leucinamide is essential. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.

Characterization Workflow

Sources

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. chempep.com [chempep.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Page loading... [guidechem.com]

- 7. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

Introduction

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, also known as Boc-L-Leucinamide, is a pivotal intermediate in the synthesis of peptidomimetics and other complex organic molecules. As a derivative of L-leucine, its N-terminus is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in peptide chemistry to prevent unwanted side reactions during coupling steps. The primary amide at the C-terminus imparts distinct physicochemical properties compared to its carboxylic acid counterpart, influencing its solubility, stability, and utility in drug development. This guide provides a comprehensive technical overview of the solubility and stability of Boc-L-Leucinamide, offering field-proven insights and detailed experimental protocols for its characterization.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₂₃N₃O₂ | |

| Molecular Weight | 229.32 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Chirality | (S)-configuration |

Solubility Profile

The solubility of Boc-L-Leucinamide is dictated by the interplay between the hydrophobic isobutyl side chain and the Boc group, and the hydrophilic primary amide and carbamate functionalities. Understanding its solubility in a range of solvents is critical for its use in synthesis, purification, and formulation.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a preliminary assessment suggests that Boc-L-Leucinamide will exhibit good solubility in polar aprotic solvents such as dichloromethane (DCM), chloroform (CHCl₃), and ethyl acetate (EtOAc), as well as polar protic solvents like methanol (MeOH) and ethanol (EtOH). Its solubility in water is expected to be limited due to the hydrophobic nature of the Boc group and the leucine side chain. It is anticipated to be poorly soluble in nonpolar solvents like hexanes and petroleum ether.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of Boc-L-Leucinamide in various solvents.

1. Materials and Equipment:

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Acetonitrile, Tetrahydrofuran)

-

Scintillation vials

-

Magnetic stirrer and stir bars

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[2][]

-

Volumetric flasks and pipettes

2. Procedure:

-

Add an excess amount of Boc-L-Leucinamide to a series of scintillation vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.[]

3. Data Analysis: The solubility is reported as the concentration of the saturated solution, typically in mg/mL or mol/L.

Illustrative Solubility Data Table

| Solvent | Predicted Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Very soluble |

| Ethyl Acetate | Soluble |

| Acetonitrile | Soluble |

| Tetrahydrofuran | Soluble |

| Hexanes | Insoluble |

Stability Profile

The stability of Boc-L-Leucinamide is primarily governed by the acid-labile nature of the Boc protecting group.[5][] Understanding its degradation pathways under various stress conditions is crucial for establishing appropriate storage and handling procedures, as well as predicting potential impurities in synthetic processes.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify the likely degradation products and establish the intrinsic stability of the molecule. The following protocols are designed to assess the stability of Boc-L-Leucinamide under acidic, basic, oxidative, thermal, and photolytic conditions.

Caption: Workflow for forced degradation studies of Boc-L-Leucinamide.

1. General Sample Preparation:

-

Prepare a stock solution of Boc-L-Leucinamide at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

2. Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for a specified period (e.g., 24 hours).

-

At various time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.[7]

3. Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the mixture at 60°C for a specified period (e.g., 24 hours).

-

At various time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl before dilution and HPLC analysis.[7]

4. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for a specified period (e.g., 24 hours).

-

At various time points, withdraw an aliquot for dilution and immediate HPLC analysis.

5. Thermal Degradation:

-

Solid State: Store a known quantity of the solid compound in a controlled temperature oven at 80°C.

-

Solution State: Incubate a sealed vial of the stock solution at 80°C.

-

Analyze samples at various time points.

6. Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

Anticipated Degradation Pathways

The primary degradation pathway for Boc-L-Leucinamide is the acid-catalyzed cleavage of the Boc group.[8] Under strong acidic conditions, the tert-butyl carbamate is protonated, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine (L-Leucinamide) as a salt.[8]

The Boc group is generally stable to basic conditions, however, at elevated temperatures, hydrolysis of the primary amide to the corresponding carboxylic acid (Boc-L-Leucine) may occur.

Caption: Predicted primary degradation pathways for Boc-L-Leucinamide.

Illustrative Stability Data Summary

| Stress Condition | Expected Outcome | Primary Degradant |

| 0.1 M HCl, 60°C | Significant degradation | L-Leucinamide |

| 0.1 M NaOH, 60°C | Potential slow degradation | Boc-L-Leucine |

| 3% H₂O₂, RT | Likely stable | - |

| Thermal (80°C) | Likely stable in solid state; potential for slight degradation in solution | - |

| Photolytic (ICH Q1B) | Likely stable | - |

Analytical Methodologies

A validated, stability-indicating HPLC method is paramount for the accurate quantification of Boc-L-Leucinamide and the detection of its degradation products.

Recommended HPLC Method

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This compound is a stable compound under typical storage and handling conditions. Its primary liability is the cleavage of the Boc protecting group under acidic conditions. A thorough understanding of its solubility and stability profile, as outlined in this guide, is essential for its effective application in research and drug development. The provided experimental protocols offer a robust framework for the in-house characterization of this important synthetic intermediate.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

MacMillan, D. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7018766, Boc-L-leucinol. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry. [Link]

-

Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2002). Aqueous and cosolvent solubility data for drug-like organic compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Kappe, C. O. (2012). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. CHIMIA International Journal for Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22879665, N-Boc-L-leucine L-leucine. [Link]

-

Analytical Methods - RSC Publishing. [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

De-la-Peña, M., et al. (2015). Discovery of carbamate degrading enzymes by functional metagenomics. Frontiers in Microbiology. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology. [Link]

-

Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

Sources

Spectroscopic and Spectrometric Characterization of Boc-Leu-NH2: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic and spectrometric data for N-α-tert-butoxycarbonyl-L-leucinamide (Boc-Leu-NH2), a vital building block in peptide synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering insights into the experimental protocols and the structural interpretation of the obtained spectra. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the analytical characterization of this compound.

Introduction: The Role and Structure of Boc-Leu-NH2

N-α-tert-butoxycarbonyl-L-leucinamide (Boc-Leu-NH2) is a protected amino acid derivative widely employed in the synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group prevents unwanted side reactions during peptide coupling, and it can be readily removed under acidic conditions. The C-terminal amide is a common feature in many biologically active peptides, contributing to their stability and receptor-binding affinity. A precise understanding of the spectroscopic signature of Boc-Leu-NH2 is paramount for confirming its identity, purity, and stability.

The structure of Boc-Leu-NH2 features a chiral center at the α-carbon, the bulky tert-butyl group of the Boc protecting group, the isobutyl side chain of leucine, and a primary amide at the C-terminus. Each of these structural elements gives rise to characteristic signals in various spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Boc-Leu-NH2, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol: A typical ¹H NMR spectrum of Boc-Leu-NH2 is acquired by dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and placing it in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Data Interpretation: The expected ¹H NMR spectrum of Boc-Leu-NH2 will exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for Boc-Leu-NH2 in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.5 | Broad Singlet | 1H | Amide NH (one proton) | Amide protons are often broad due to quadrupole broadening and exchange. |

| ~5.5-6.5 | Broad Singlet | 1H | Amide NH (one proton) | The two amide protons can have different chemical shifts. |

| ~5.0 | Doublet | 1H | Urethane NH | The NH proton of the Boc group is coupled to the α-proton. |

| ~4.1 | Multiplet | 1H | α-CH | This proton is coupled to the urethane NH, the β-protons, and is deshielded by the adjacent carbonyl and amino groups. |

| ~1.6 | Multiplet | 1H | γ-CH | This proton is part of the isobutyl side chain. |

| ~1.4 | Multiplet | 2H | β-CH₂ | These diastereotopic protons are part of the isobutyl side chain. |

| 1.45 | Singlet | 9H | C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group give a strong singlet. |

| ~0.9 | Doublet | 6H | δ-CH₃ | The two methyl groups of the isobutyl side chain are diastereotopic and appear as a doublet due to coupling with the γ-proton. |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Data Interpretation: The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Boc-Leu-NH2 in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O (amide) | The amide carbonyl carbon is typically found in this region. |

| ~156 | C=O (carbamate) | The carbamate carbonyl carbon of the Boc group is slightly upfield from the amide carbonyl. |

| ~80 | C (CH₃)₃ (Boc) | The quaternary carbon of the Boc group is deshielded by the attached oxygens. |

| ~53 | α-C | The α-carbon is attached to both the nitrogen and the carbonyl group. |

| ~42 | β-C | The β-carbon of the isobutyl side chain. |

| ~28 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |

| ~25 | γ-C | The γ-carbon of the isobutyl side chain. |

| ~23 | δ-C | One of the diastereotopic methyl carbons of the isobutyl side chain. |

| ~22 | δ'-C | The other diastereotopic methyl carbon of the isobutyl side chain. |

Note: The observation of distinct signals for the δ-carbons is indicative of the chirality at the α-carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: The IR spectrum of Boc-Leu-NH2, a solid, can be obtained using the KBr pellet method or as a thin film from a solution evaporated on a salt plate.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Data Interpretation: The IR spectrum of Boc-Leu-NH2 is characterized by the absorption bands of the N-H and C=O functional groups.

Table 3: Characteristic IR Absorption Bands for Boc-Leu-NH2

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3400 and ~3200 | Medium | N-H (amide) | Asymmetric and symmetric stretching |

| ~3300 | Medium | N-H (urethane) | Stretching |

| ~2960 | Strong | C-H (alkyl) | Stretching |

| ~1680 | Strong | C=O (urethane) | Stretching (Amide I) |

| ~1650 | Strong | C=O (amide) | Stretching (Amide I) |

| ~1520 | Medium | N-H | Bending (Amide II) |

The presence of two distinct N-H stretching bands for the primary amide and a separate N-H stretch for the urethane, along with two strong carbonyl absorptions, are key features in the IR spectrum of Boc-Leu-NH2.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: For a non-volatile compound like Boc-Leu-NH2, electrospray ionization (ESI) is a common method to generate ions. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

Caption: Workflow for ESI-MS Analysis.

Data Interpretation: The ESI mass spectrum of Boc-Leu-NH2 will show the protonated molecule [M+H]⁺ as the base peak. The molecular weight of Boc-Leu-NH2 is 230.31 g/mol .

Table 4: Expected Ions in the ESI-Mass Spectrum of Boc-Leu-NH2

| m/z | Ion |

| 231.17 | [M+H]⁺ |

| 253.15 | [M+Na]⁺ |

| 175.13 | [M+H - C₄H₈]⁺ |

| 131.11 | [M+H - Boc]⁺ |

Fragmentation Analysis: The most characteristic fragmentation of Boc-protected amino acids is the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da). The loss of the C-terminal amide group is less common under soft ionization conditions like ESI.

Conclusion

The comprehensive spectroscopic and spectrometric analysis of Boc-Leu-NH2 provides a unique fingerprint for its structural confirmation and purity assessment. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry allows for an unambiguous characterization of this important synthetic building block. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists, ensuring the quality and integrity of their chemical entities in the pursuit of novel therapeutics and scientific discovery.

References

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Retrieved from [Link]

Sources

Boc-L-leucinamide synthesis from L-leucine

An In-Depth Technical Guide to the Synthesis of Boc-L-leucinamide from L-leucine

Executive Summary

N-(tert-butoxycarbonyl)-L-leucinamide (Boc-L-leucinamide) is a pivotal intermediate in modern synthetic organic chemistry, particularly in the assembly of peptide-based pharmaceuticals and complex molecular architectures. Its structure combines a chiral leucine backbone, a primary amide at the C-terminus, and an acid-labile Boc protecting group at the N-terminus, offering a versatile building block for further elaboration. This guide provides a comprehensive, technically-grounded methodology for the synthesis of Boc-L-leucinamide, commencing from the readily available amino acid, L-leucine. The presented two-step synthetic strategy involves an initial N-terminal protection followed by a highly efficient carboxyl-terminus amidation via a mixed anhydride intermediate. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, reproducible protocols but also the underlying mechanistic principles and field-proven insights to ensure success, purity, and stereochemical integrity.

Introduction: The Strategic Importance of N-Protected Amino Amides

Amides of N-protected amino acids are fundamental precursors in the synthesis of a vast array of biologically active peptides and peptidomimetics.[1] Many peptide hormones and neurotransmitters, such as oxytocin and vasopressin, feature a C-terminal carboxamide, a motif crucial for their biological function and stability against in-vivo degradation by carboxypeptidases. The synthesis of these molecules, therefore, necessitates a reliable supply of N-protected amino amides.

Boc-L-leucinamide serves as a key starting material in this context. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy due to its stability across a wide range of nucleophilic and basic conditions, while being readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[2][3] This orthogonality allows for selective deprotection without compromising other sensitive functionalities or acid-labile protecting groups used for amino acid side chains. The synthesis from L-leucine is a logical and cost-effective approach, leveraging a natural chiral pool starting material.

This guide details a robust, two-stage process:

-

N-Boc Protection: The amino group of L-leucine is protected using di-tert-butyl dicarbonate (Boc₂O).

-

Carboxyl Amidation: The carboxylic acid of the resulting Boc-L-leucine is activated and converted to a primary amide.

// Nodes L_Leucine [label="L-Leucine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: N-Boc Protection\n(Boc)₂O, Base", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boc_L_Leucine [label="Boc-L-leucine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Carboxyl Amidation\n1. TsCl, Pyridine\n2. NH₃(aq)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boc_L_Leucinamide [label="Boc-L-leucinamide\n(Final Product)", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];

// Edges L_Leucine -> Step1; Step1 -> Boc_L_Leucine; Boc_L_Leucine -> Step2; Step2 -> Boc_L_Leucinamide; } DOT Caption: Overall Synthetic Workflow from L-leucine.

Part 1: N-Terminal Protection of L-leucine

The initial step involves the chemoselective acylation of the nucleophilic amino group of L-leucine, leaving the carboxylic acid untouched. The reagent of choice, di-tert-butyl dicarbonate (Boc₂O), is highly effective and its byproducts are volatile or easily removed, simplifying purification.[]

Mechanistic Principles

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of L-leucine, made nucleophilic by a base, attacks one of the electrophilic carbonyl carbons of Boc₂O.[5] The resulting tetrahedral intermediate collapses, displacing a tert-butyl carbonate anion. This unstable anion subsequently breaks down into carbon dioxide and a tert-butoxide anion, which is protonated during aqueous workup.[5] The choice of base (e.g., NaOH, NaHCO₃, or triethylamine) and a co-solvent like dioxane or methanol is crucial for ensuring the solubility of both the amino acid and the anhydride.[][6]

// Invisible nodes for layout {rank=same; "Leucine_Amine"; "Boc_Anhydride"} {rank=same; "Intermediate"} {rank=same; "Boc_Leucine"; "Leaving_Group"}

// Reactants "Leucine_Amine" [label=<

R-NH₂ (L-Leucine)

]; "Boc_Anhydride" [label=<

(tBuOCO)₂O (Boc₂O)

];

// Intermediate "Intermediate" [label="Tetrahedral Intermediate"];

// Products "Boc_Leucine" [label="R-NH-Boc"]; "Leaving_Group" [label=<

tBuOCOO⁻

]; "Byproducts" [label=<

CO₂ + tBuOH

];

// Edges "Leucine_Amine" -> "Intermediate" [label="Nucleophilic Attack"]; "Boc_Anhydride" -> "Intermediate"; "Intermediate" -> "Boc_Leucine"; "Intermediate" -> "Leaving_Group" [label="Collapse"]; "Leaving_Group" -> "Byproducts" [label="Decomposition"]; } DOT Caption: Mechanism of N-Boc Protection.

Experimental Protocol: Synthesis of Boc-L-leucine

This protocol is adapted from standard procedures for N-Boc protection of amino acids.[][6]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-leucine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide (aq) solution. Stir at room temperature until all solids have dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the cooled solution portion-wise over 15 minutes while maintaining vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approx. 12-16 hours). The reaction progress can be monitored by TLC (ninhydrin stain will no longer show the starting material).

-

Solvent Removal: Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate or diethyl ether (2x) to remove unreacted Boc₂O and tert-butanol.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1N hydrochloric acid or potassium bisulfate solution. The product, Boc-L-leucine, will precipitate as a white solid or oil.

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-L-leucine, typically as a white solid or a viscous oil that solidifies on standing.

Data Summary: Boc-L-leucine Synthesis

| Parameter | Value/Condition | Rationale |

| L-leucine | 1.0 eq | Limiting reagent |

| (Boc)₂O | 1.05 - 1.1 eq | Slight excess ensures complete conversion |

| Base (NaOH) | ~2.0 eq | Deprotonates the amine and neutralizes the carboxylic acid |

| Solvent | Dioxane/Water (1:1) | Solubilizes both the amino acid salt and Boc₂O |

| Temperature | 0 °C to RT | Controls initial exotherm and ensures smooth reaction |

| Reaction Time | 12-16 hours | Ensures complete reaction |

| Typical Yield | >95% | The reaction is highly efficient |

| Purity Check | TLC, ¹H NMR, LC-MS | Confirms structure and purity |

Part 2: Amidation of Boc-L-leucine

The conversion of the carboxylic acid of Boc-L-leucine to a primary amide requires activation of the carboxyl group to make it susceptible to nucleophilic attack by ammonia. Direct reaction is not feasible. While many coupling reagents exist, the mixed anhydride method using p-toluenesulfonyl chloride (TsCl) is a simple, cost-effective, and highly efficient approach that minimizes racemization.[1]

Strategic Considerations & Causality

-

Why Activation is Necessary: The carboxylate anion (present under neutral or basic conditions) is unreactive towards nucleophiles. The carboxylic acid itself is not electrophilic enough to react with a weak nucleophile like ammonia. Activation converts the hydroxyl group of the carboxylic acid into a better leaving group.

-

Choice of Method: Mixed Carboxylic-Sulfonic Anhydride:

-

Expertise: This method avoids the formation of solid byproducts like dicyclohexylurea (DCU) seen with DCC coupling, simplifying purification.[7]

-

Trustworthiness: The reaction is rapid and can be performed at low temperatures (0 °C), which is critical for suppressing the primary side reaction: racemization of the chiral center.[1] The reference protocol demonstrates only ~1% formation of the D-isomer.[1]

-

Efficiency: The mixed carboxylic-sulfonic anhydride is highly reactive, leading to high yields of the desired amide, typically between 81-93%.[1]

-

Mechanistic Principles

The amidation proceeds in two distinct stages within a one-pot procedure:

-

Mixed Anhydride Formation: Boc-L-leucine is deprotonated by a tertiary amine base (e.g., pyridine or N-methylmorpholine). The resulting carboxylate attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl), displacing the chloride ion. This forms a highly reactive mixed carboxylic-sulfonic anhydride.

-

Nucleophilic Acyl Substitution: An excess of aqueous ammonia is added. The ammonia molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the mixed anhydride. The tetrahedral intermediate then collapses, expelling the stable p-toluenesulfonate anion as the leaving group, yielding the final product, Boc-L-leucinamide.

// Invisible edge to enforce order Anhydride -> Anhydride_copy [style=invis]; } DOT Caption: Amidation via Mixed Anhydride Intermediate.

Detailed Experimental Protocol: Synthesis of Boc-L-leucinamide

This protocol is based on the validated procedure by Ananda, Vasanthakumar, and Babu.[1]

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Boc-L-leucine (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).

-

Base Addition: Add pyridine (1.0 eq) as the base.

-

Cooling: Cool the solution to 0 °C in an ice-salt bath.

-

Activator Addition: Add solid p-toluenesulfonyl chloride (TsCl, 1.0 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C. Note: TsCl is moisture-sensitive and corrosive.[1]

-

Anhydride Formation: Stir the reaction mixture at 0 °C for approximately 30 minutes. Formation of the anhydride can be confirmed by IR spectroscopy, which shows a characteristic band around 1822-1828 cm⁻¹.[1]

-

Ammonia Addition: To the same flask, add an excess of 25% aqueous ammonia solution.

-

Amidation Reaction: Allow the reaction to proceed with vigorous stirring. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol:acetic acid (40:2:1, v/v/v). The reaction is typically complete within 2 hours.[1]

-

Workup & Isolation:

-

Pour the reaction mixture into crushed ice/water.

-

If a solid precipitates, collect it by vacuum filtration. If not, extract the product with an organic solvent like ethyl acetate.

-

Wash the collected solid or the organic extract sequentially with cold 1N HCl, water, 5% NaHCO₃ solution, and finally with brine.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product is often obtained as a crystalline solid and can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure Boc-L-leucinamide.[1]

Data Summary: Amidation Step

| Parameter | Value/Condition | Rationale |

| Boc-L-leucine | 1.0 eq | Starting material |

| Pyridine | 1.0 eq | Base to form the carboxylate salt |

| TsCl | 1.0 eq | Carboxyl activating agent |

| Ammonia (25% aq) | Excess | Nucleophile for amide formation |

| Solvent | Anhydrous THF | Aprotic solvent suitable for anhydride formation |

| Temperature | 0 °C | Critical for minimizing racemization |

| Reaction Time | ~2.5 hours total | Rapid and efficient conversion |

| Typical Yield | 81-93% | High-yielding procedure[1] |

| Purity Check | TLC, HPLC, ¹H NMR, IR | Confirms product identity, purity, and low racemization[1] |

References

-

Ananda, K., Vasanthakumar, G., & Babu, V. V. S. (2001). Simple and Efficient Method for Synthesis of Z-/Boc-Amino Acid Amides Using p-Toluenesulphonyl Chloride. Protein and Peptide Letters, 8(1), 45-48. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Bhattacharya, S., et al. (2011). Design, synthesis and evaluation of N-Boc protected L-Phenylalanine-L-Phenylalaninyl-N’-(ethyl) diamide as low molecular weight hydrogelator. Der Pharma Chemica, 3(3), 174-188. [Link]

- Wunsch, E. (1975). Process for the preparation of L-leucine-13-motilin.

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). N-Boc-L-leucine L-leucine. PubChem Compound Database. Retrieved from [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal. [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

-

PrepChem.com. (n.d.). Synthesis of BOC-leucine. Retrieved from [Link]

-

Hong, W. P., Tran, V. H., & Kim, H. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(27), 16439-16447. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 7. peptide.com [peptide.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Discovery and Application of the Boc Protecting Group

For researchers, scientists, and drug development professionals engaged in the intricate world of peptide chemistry, the ability to construct complex peptide chains with precision and efficiency is paramount. This guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis. We will delve into its historical discovery, the revolutionary impact it had on the field, its chemical principles, and the practical considerations for its use in the laboratory. This document is designed not as a rigid protocol, but as a comprehensive resource that illuminates the causality behind experimental choices, empowering the reader with the knowledge to optimize their peptide synthesis strategies.